

GPR120/FFAR4: A Key Regulator of Metabolism and Inflammation

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Compound of Interest		
Compound Name:	GPR120 Agonist 2	
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G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical sensor for medium- to long-chain unsaturated fatty acids.[1] Its activation by agonists, including endogenous fatty acids and synthetic compounds like "Agonist 2," triggers a cascade of intracellular signaling events that play pivotal roles in regulating glucose metabolism, insulin sensitivity, and inflammatory responses.[2] This receptor is highly expressed in various tissues, including adipose tissue, macrophages, the gastrointestinal tract, and pancreatic islets, highlighting its multifaceted role in physiological homeostasis.[1][3]

The therapeutic potential of GPR120 agonists is a subject of intense research, particularly for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.[2] [4][5] By activating GPR120, these agonists can mimic the beneficial effects of omega-3 fatty acids, leading to improved insulin sensitivity, enhanced glucose uptake, and suppression of inflammatory pathways.[6][7]

Dual Signaling Pathways of GPR120

Upon activation by an agonist, GPR120 can signal through two primary pathways: the G α q/11-mediated pathway and the β -arrestin-2-mediated pathway. This dual signaling capability allows GPR120 to exert a wide range of cellular effects.

Gαq/11-Mediated Signaling Pathway

The classical GPR120 signaling pathway involves its coupling to the $G\alpha q/11$ family of G proteins.[8] This interaction initiates a signaling cascade that leads to the activation of

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phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

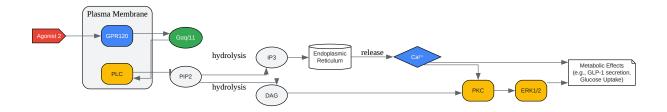
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][10][11] The resulting increase in intracellular calcium concentration ([Ca2+]i) is a key event that mediates several downstream effects of GPR120 activation, including:

- Hormone Secretion: In enteroendocrine cells, the rise in [Ca2+]i stimulates the secretion of glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK), incretin hormones that enhance insulin secretion and promote satiety.[12][13]
- Adipogenesis: During the differentiation of adipocytes, GPR120-mediated increases in [Ca2+]i contribute to the expression of peroxisome proliferator-activated receptor gamma (PPARy), a master regulator of adipogenesis.[11][12]
- Neurotransmitter Release: In the nervous system, GPR120 activation and subsequent calcium mobilization can influence neurotransmitter release.

Simultaneously, DAG activates protein kinase C (PKC), which, along with the elevated [Ca2+]i, can lead to the phosphorylation and activation of downstream kinases, including the extracellular signal-regulated kinase 1/2 (ERK1/2).[11][12] The activation of the ERK1/2 pathway is also implicated in adipogenesis and other cellular processes.[11]

In adipocytes, the G α q/11 pathway has been shown to be crucial for insulin-sensitizing effects. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[6][14]





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GPR120 Gαq/11-Mediated Signaling Pathway

β-Arrestin-2-Mediated Anti-Inflammatory Signaling

In addition to G protein coupling, agonist-bound GPR120 can recruit β -arrestin-2.[7][8] This interaction is pivotal for the potent anti-inflammatory effects mediated by GPR120.[7][14] The β -arrestin-2-dependent pathway is particularly important in immune cells like macrophages.[8]

Upon agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β -arrestin-2, which then binds to the receptor.[15] The GPR120/ β -arrestin-2 complex is subsequently internalized into the cytoplasm.[14]

Inside the cell, the internalized complex can act as a signaling scaffold. A key anti-inflammatory mechanism involves the interaction of the GPR120-β-arrestin-2 complex with transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[8][12][14] This interaction prevents TAB1 from binding to and activating TAK1, a crucial upstream kinase in pro-inflammatory signaling cascades.[7][14]

By inhibiting the TAK1-TAB1 interaction, GPR120 activation effectively blocks the downstream activation of major pro-inflammatory pathways, including:

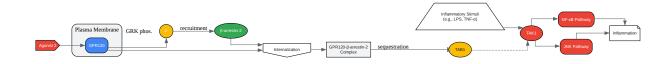
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This
prevents the transcription of numerous pro-inflammatory genes, such as those for TNF-α, IL-



6, and COX-2.[8][13][14]

• JNK (c-Jun N-terminal kinase) pathway: This attenuates another arm of the inflammatory response.[8][14]

This β -arrestin-2-mediated pathway provides a mechanism for the broad anti-inflammatory effects of GPR120 agonists, which are independent of the Gqq/11 pathway.[14][16]



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GPR120 β-arrestin-2-Mediated Anti-Inflammatory Signaling

Quantitative Data on GPR120 Agonists

The potency and efficacy of various agonists at the GPR120 receptor can be quantified using in vitro pharmacological assays. The half-maximal effective concentration (EC50) is a common measure of agonist potency.



Agonist	Receptor	Assay Type	EC50 (nM)	Reference
GW9508	Human GPR120	Calcium mobilization	5,460	[17]
Mouse GPR120	Calcium mobilization	-		
TUG-891	Human GPR120	Calcium mobilization	Potent	[13]
Mouse GPR120	Calcium mobilization	Limited selectivity	[13]	
AMG 837	Human GPR40	-	14	[17]
Docosahexaenoi c acid (DHA)	-	Anti- inflammatory	-	[18]
α-Linolenic acid (ALA)	-	Adipogenesis	-	[8]

Note: Specific EC50 values for "Agonist 2" are not publicly available and would be proprietary to the developing entity. The table includes data for commonly studied GPR120 agonists for comparison. TUG-891 is a potent synthetic agonist often used in research.

Experimental Protocols for Elucidating GPR120 Signaling

A variety of in vitro and cellular assays are employed to investigate the signaling pathways activated by GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following agonist stimulation, which is indicative of $G\alpha q/11$ pathway activation.

Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding to GPR120 and subsequent activation of the





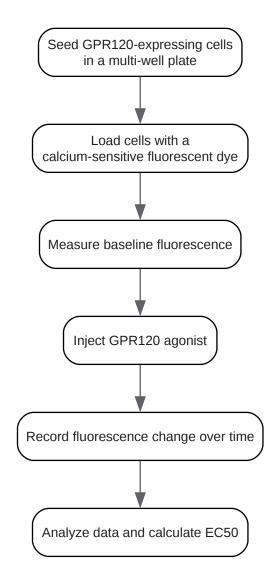


Gαq/11-PLC-IP3 pathway, calcium is released from the endoplasmic reticulum, leading to an increase in intracellular calcium. This increase in calcium binds to the fluorescent dye, causing a change in its fluorescence intensity, which can be measured using a fluorescence plate reader or microscope.

Detailed Methodology:

- Cell Culture: Culture HEK293 or CHO cells stably expressing human or mouse GPR120 in appropriate growth medium.
- Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a masking agent (e.g., probenecid) for 1 hour at 37°C in the dark.
- Agonist Preparation: Prepare a serial dilution of the GPR120 agonist (e.g., Agonist 2) in the assay buffer.
- Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
- Agonist Addition: Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the
 peak fluorescence response against the agonist concentration and fit the data to a sigmoidal
 dose-response curve to determine the EC50 value.





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Workflow for Calcium Mobilization Assay

ERK1/2 Phosphorylation Assay

This assay is used to detect the activation of the ERK1/2 signaling pathway, which can be downstream of both $G\alpha q/11$ and β -arrestin-2.

Principle: Upon activation, ERK1/2 is phosphorylated. This phosphorylated form (p-ERK1/2) can be specifically detected using antibodies. Common methods for detection include Western blotting and cell-based immunoassays (e.g., ELISA).

Detailed Methodology (Western Blotting):



- Cell Culture and Treatment: Culture GPR120-expressing cells and serum-starve them for several hours to reduce basal ERK phosphorylation. Treat the cells with the GPR120 agonist for various time points.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 or a loading control (e.g., GAPDH).

β-Arrestin-2 Recruitment Assay

This assay directly measures the interaction between GPR120 and β -arrestin-2 upon agonist stimulation.

Principle: Various techniques can be used, including Bioluminescence Resonance Energy Transfer (BRET) and PathHunter assays. In the PathHunter assay, GPR120 is tagged with a ProLink tag, and β -arrestin-2 is fused to an enzyme acceptor (EA) fragment of β -galactosidase. Agonist-induced recruitment of β -arrestin-2 to GPR120 brings the ProLink tag and EA fragment



into close proximity, forcing the complementation of the enzyme. The active β -galactosidase then hydrolyzes a substrate to produce a chemiluminescent signal.

Detailed Methodology (PathHunter Assay):

- Cell Line: Use a cell line co-expressing the GPR120-ProLink fusion and the β-arrestin-2-EA fusion.
- Cell Plating: Plate the cells in a white, solid-bottom multi-well plate and incubate overnight.
- Agonist Treatment: Treat the cells with a serial dilution of the GPR120 agonist and incubate for a specified period (e.g., 90 minutes) at 37°C.
- Detection: Add the PathHunter detection reagent, which contains the chemiluminescent substrate. Incubate for 1 hour at room temperature.
- Signal Measurement: Measure the chemiluminescent signal using a luminometer.
- Data Analysis: Plot the signal intensity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin-2 recruitment.

Conclusion

The GPR120 receptor represents a promising therapeutic target for a range of metabolic and inflammatory diseases. Its ability to signal through both $G\alpha q/11$ - and β -arrestin-2-dependent pathways allows for a diverse array of physiological responses to agonist stimulation. A thorough understanding of these signaling mechanisms, facilitated by the experimental protocols outlined above, is crucial for the development of selective and effective GPR120-targeted therapies. The continued elucidation of the GPR120 signaling network will undoubtedly pave the way for novel treatments for some of the most pressing health challenges of our time.

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